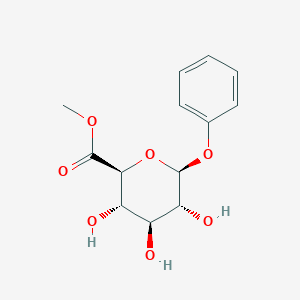
Phenyl beta-D-Glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl beta-D-Glucuronide Methyl Ester is a chemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is an ester derivative of phenyl beta-D-glucuronide, which is a metabolite of phenol. This compound is often used in various scientific research applications due to its unique chemical properties and bio-compatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl beta-D-Glucuronide Methyl Ester can be synthesized through the esterification of phenyl beta-D-glucuronide with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Hydrolysis: Phenyl beta-D-glucuronide and methanol.
Oxidation: Phenolic compounds.
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Phenyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
Phenyl beta-D-Glucuronide Methyl Ester exerts its effects through enzymatic hydrolysis by beta-glucuronidase. In the presence of this enzyme, the ester bond is cleaved, releasing phenyl beta-D-glucuronide and methanol. The phenyl beta-D-glucuronide can then be further metabolized into volatile phenol, which can be detected using specialized sensors . This mechanism is particularly useful in cancer detection, where the presence of beta-glucuronidase in the tumor micro-environment facilitates the release of phenol, serving as a biomarker .
Vergleich Mit ähnlichen Verbindungen
Phenyl beta-D-Glucuronide: The parent compound, which lacks the ester group.
Methyl beta-D-Glucuronide: A similar ester compound with a different substituent on the phenyl ring.
Phenyl alpha-D-Glucuronide Methyl Ester: An isomer with a different configuration of the glucuronide moiety.
Uniqueness: Phenyl beta-D-Glucuronide Methyl Ester is unique due to its specific ester linkage and the presence of the phenyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a substrate for beta-glucuronidase and its application in cancer detection through induced volatolomics further highlight its uniqueness .
Eigenschaften
Molekularformel |
C13H16O7 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c1-18-12(17)11-9(15)8(14)10(16)13(20-11)19-7-5-3-2-4-6-7/h2-6,8-11,13-16H,1H3/t8-,9-,10+,11-,13+/m0/s1 |
InChI-Schlüssel |
CFQIPXDWJGLLGH-XPORZQOISA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



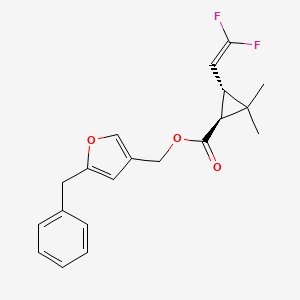
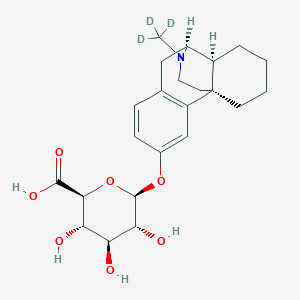


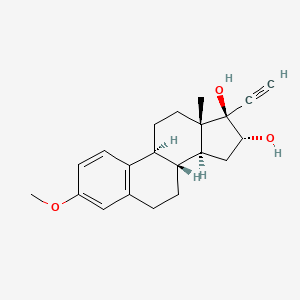


![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)


![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
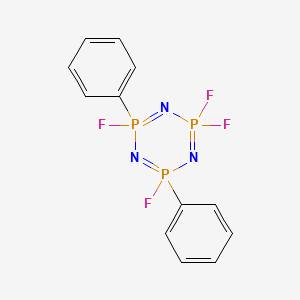
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
